5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
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Overview
Description
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound that features a bromine atom and a boron-containing dioxaborinane ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 5-bromobenzoic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron-containing moiety with an aryl halide.
Scientific Research Applications
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds for drug discovery.
Medicine: May be used in the development of pharmaceuticals through the synthesis of novel compounds.
Mechanism of Action
The mechanism of action for 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boron-containing moiety transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound used in similar coupling reactions.
2,4,6-Trimethylbromobenzene: A brominated aromatic compound with different substituents.
Uniqueness
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its combination of a bromine atom and a boron-containing dioxaborinane ring, which allows it to participate in both substitution and coupling reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-8-7-13(2,3)19-14(18-8)11-5-4-9(15)6-10(11)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCJRCMIYOOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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